A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H†
Organic & Biomolecular Chemistry Pub Date: 2015-09-25 DOI: 10.1039/C5OB01838B
Abstract
N-Protected amino acids can be easily converted into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H. This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity.
![Graphical abstract: A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H](http://scimg.chem960.com/usr/1/C5OB01838B.jpg)
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![Organic & Biomolecular Chemistry](https://scimg.chem960.com/usr/1/OB020006.jpg)
Journal Name:Organic & Biomolecular Chemistry
Research Products
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2-Propenoyl chloride,2-fluoro-
CAS no.: 16522-55-7
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CAS no.: 138344-18-0